molecular formula C23H18FN5O4 B2958850 Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate CAS No. 896298-29-6

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2958850
CAS RN: 896298-29-6
M. Wt: 447.426
InChI Key: SRSPORKNFWIXBT-UHFFFAOYSA-N
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Description

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C23H18FN5O4 and its molecular weight is 447.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones, closely related to Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate, are synthesized from 1-Aryl-5-amino-4-cyanoformimidoyl imidazoles and acyl and sulfonyl acetonitriles. This process has been studied for its potential in creating various biologically active compounds (Zaki & Proença, 2007).
  • N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, act as efficient catalysts in transesterification and acylation reactions involving esters and alcohols, showcasing the versatility of these compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Biological and Medical Research

  • Compounds with structures similar to this compound, such as substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, have been investigated for their antiproliferative effects against breast cancer cell lines, indicating potential use in cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
  • Novel pyrazoles synthesized from related compounds have shown promising results in antioxidant, anti-breast cancer, and anti-inflammatory properties. This highlights the potential for derivatives of this compound in developing new therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Spectral and Optical Studies

  • Spectral properties of Y-shaped donor-acceptor push-pull imidazole-based fluorophores, related to the target compound, were investigated. These studies are crucial for understanding the electronic properties and potential applications of such compounds in various fields like material science and photophysics (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-oxobutanamide, which is then reacted with 4-methyl-7-phenyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form the intermediate 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid. This intermediate is then esterified with methanol to form the final product, Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "4-methyl-7-phenyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "methanol" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluoro-N-ethyl-2-oxobutanamide.", "Step 2: Reaction of 4-fluoro-N-ethyl-2-oxobutanamide with 4-methyl-7-phenyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid.", "Step 3: Esterification of 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid to form the final product, Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate." ] }

CAS RN

896298-29-6

Molecular Formula

C23H18FN5O4

Molecular Weight

447.426

IUPAC Name

methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C23H18FN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-6-4-3-5-7-14)29(22(27)25-20)16-10-8-15(24)9-11-16/h3-12H,13H2,1-2H3

InChI Key

SRSPORKNFWIXBT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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